molecular formula C14H21N3O3 B12448798 (4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester

(4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester

Cat. No.: B12448798
M. Wt: 279.33 g/mol
InChI Key: WDUTZEGDLXIRSG-UHFFFAOYSA-N
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Description

(4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyridine ring, a hydroxyimino group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form the hydroxyimino derivative. This intermediate is then reacted with tert-butyl carbamate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The reaction conditions would be optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action for (4-Hydroxyimino-4-pyridin-3-yl-butyl)-carbamic acid tert-butyl ester is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the hydroxyimino and pyridine groups. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **(4-Hydroxyimino-4-pyridin-3-

Properties

IUPAC Name

tert-butyl N-(4-hydroxyimino-4-pyridin-3-ylbutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-9-5-7-12(17-19)11-6-4-8-15-10-11/h4,6,8,10,19H,5,7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUTZEGDLXIRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=NO)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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